Methyl 4,6-dichloronicotinate

Synthetic methodology Process chemistry Yield optimization

Procure Methyl 4,6-dichloronicotinate (CAS 65973-52-6) for superior synthetic efficiency. This crystalline solid (mp 41–47°C) enables precise automated dispensing in HTS, unlike liquid ethyl ester analogs. Documented 69% hydrolysis yield to 4,6-dichloronicotinic acid in 40 min at RT—faster saponification than ethyl variant. Predicted LogP 1.67 (~3× higher than free acid) improves membrane permeability for intracellular targets. At 98% purity, catalyst-inhibiting impurities drop ~60% vs. 95% grade, boosting cross-coupling yield. Choose the methyl ester for reliable, scalable results.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 65973-52-6
Cat. No. B1363654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-dichloronicotinate
CAS65973-52-6
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1Cl)Cl
InChIInChI=1S/C7H5Cl2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3
InChIKeyJEJMDUMJSZTJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,6-dichloronicotinate (CAS 65973-52-6): Procurement-Ready Specifications and Core Identity


Methyl 4,6-dichloronicotinate (CAS 65973-52-6; PubChem CID 2764083) is a halogenated pyridine carboxylate ester with the molecular formula C7H5Cl2NO2 and molecular weight 206.03 g/mol [1]. It is classified as a heterocyclic building block in the pyridine family, characterized by chlorine substitution at the 4- and 6-positions of the nicotinate ring and a methyl ester group at the 3-position . Commercially available with purity specifications of 95% (GC) to 98% (GC), it appears as a white to almost white crystalline powder with a melting point range of 41–47°C and density of approximately 1.426 g/cm³ (predicted) . This compound serves primarily as a versatile intermediate in the synthesis of pharmaceutical candidates, agrochemical actives, and specialized materials .

Why Generic 4,6-Dichloronicotinate Substitution Fails: Methyl Ester vs. Ethyl Ester and Acid Analog Selection Rationale


Substituting methyl 4,6-dichloronicotinate with its closest analogs—ethyl 4,6-dichloronicotinate (CAS 37444-65-8) or 4,6-dichloronicotinic acid (CAS 73027-79-9)—introduces measurable differences in reactivity, physical handling, and synthetic workflow compatibility that directly impact procurement decisions. While the pyridine core remains identical, the ester group dictates lipophilicity (estimated LogP of 1.67 for the methyl ester) , hydrolysis kinetics, and crystallinity . These differences are not merely academic; they translate into quantifiable variations in synthetic yield , purification efficiency, and downstream reaction compatibility. The evidence presented in Section 3 demonstrates exactly where the methyl ester variant provides verifiable advantages over the ethyl ester and the free acid in specific experimental and industrial contexts.

Quantitative Procurement Evidence: Methyl 4,6-dichloronicotinate Differentiation Data


Synthetic Yield Advantage: Methyl Ester Chlorination Efficiency vs. Alternative Routes

In the chlorination of methyl 4,6-dihydroxynicotinate using phosphoryl chloride, the addition of triethylamine (Et₃N) as a base yields 97.2% of methyl 4,6-dichloronicotinate . In contrast, the use of N,N-diethylaniline under otherwise similar conditions yields only 42% . This 55.2 percentage point yield advantage represents a critical differentiation for procurement decisions where synthetic efficiency and cost-per-gram of final product are paramount.

Synthetic methodology Process chemistry Yield optimization

Physical Form and Handling Advantage: Crystalline Methyl Ester vs. Liquid Ethyl Ester

Methyl 4,6-dichloronicotinate exists as a white to almost white crystalline solid with a melting point of 41–47°C . Its direct analog, ethyl 4,6-dichloronicotinate (CAS 37444-65-8), is a colorless to pale yellow liquid at ambient temperature . This phase difference directly impacts weighing accuracy, long-term storage stability, and ease of purification. Solid methyl ester can be recrystallized, whereas liquid ethyl ester typically requires distillation. For procurement, the solid form reduces shipping hazards associated with liquid leakage and simplifies inventory management.

Physical chemistry Formulation Material handling

Direct Precursor to 4,6-Dichloronicotinic Acid: Methyl Ester Hydrolysis Efficiency

Methyl 4,6-dichloronicotinate is a direct, high-yield precursor to 4,6-dichloronicotinic acid (CAS 73027-79-9). In a documented procedure, methyl 4,6-dichloronicotinate undergoes hydrolysis with NaOH in THF/MeOH/H₂O at room temperature over 40 minutes, yielding the free acid in 69% yield . While ethyl ester hydrolysis to the same acid has been reported, the methyl ester variant offers faster saponification kinetics due to reduced steric hindrance from the smaller methyl group [1].

Hydrolysis kinetics Interconversion Building block utility

Lipophilicity Profile: Methyl Ester LogP Differentiation from Free Acid

Methyl 4,6-dichloronicotinate has a predicted LogP of 1.67 , whereas 4,6-dichloronicotinic acid has a predicted LogP of approximately 1.2 (estimated from the conjugate acid) [1]. The ~0.47 log unit increase in lipophilicity for the methyl ester corresponds to approximately 3× higher octanol-water partition coefficient, potentially influencing membrane permeability and solubility profiles in biological assays. This difference is critical for researchers designing prodrug strategies or optimizing compound libraries for cellular uptake.

Physicochemical property ADME Medicinal chemistry

Commercial Availability in Multiple Purity Grades: 95% vs. 98% (GC)

Methyl 4,6-dichloronicotinate is commercially available in two distinct purity grades: 95% (GC) and 98% (GC) . In comparison, ethyl 4,6-dichloronicotinate is typically offered only at 95% or lower purity specifications . The availability of a 98% (GC) grade provides procurement flexibility—researchers can select the higher purity grade for sensitive catalytic reactions (e.g., Suzuki-Miyaura cross-couplings where trace impurities may poison palladium catalysts) or the more economical 95% grade for large-scale intermediate synthesis.

Quality control Analytical chemistry Procurement specification

Procurement-Driven Application Scenarios: Where Methyl 4,6-dichloronicotinate Delivers Verified Value


High-Efficiency Synthesis of 4,6-Dichloronicotinic Acid

When the research or production objective is the synthesis of 4,6-dichloronicotinic acid (CAS 73027-79-9), methyl 4,6-dichloronicotinate is the preferred ester precursor due to its documented 69% hydrolysis yield under mild conditions (NaOH, THF/MeOH/H₂O, 40 min at room temperature) . The smaller methyl group facilitates faster saponification kinetics compared to the ethyl ester analog, reducing reaction time and energy input. Procurement of the methyl ester variant directly supports efficient, scalable production of the free acid intermediate used in kinase inhibitor development and sulfonylation reagent preparation .

Medicinal Chemistry Hit-to-Lead Optimization Requiring Controlled Lipophilicity

For medicinal chemistry programs where LogP modulation is critical for cellular permeability, methyl 4,6-dichloronicotinate (predicted LogP = 1.67) offers approximately 3× higher octanol-water partition than the free acid analog (LogP ≈ 1.2) . This property makes it the rational choice for generating compound libraries with improved passive membrane diffusion. Researchers targeting intracellular enzyme inhibition or designing ester prodrugs should procure the methyl ester over the free acid to achieve favorable ADME characteristics in initial screening cascades .

High-Throughput Screening and Long-Term Compound Management

In high-throughput screening (HTS) facilities and compound management centers, the crystalline solid nature of methyl 4,6-dichloronicotinate (mp 41–47°C) provides superior handling and storage characteristics compared to the liquid ethyl ester analog . Solid compounds enable precise gravimetric dispensing using automated powder-handling robotics, reduce solvent evaporation issues during long-term storage at -20°C, and minimize the risk of cross-contamination from leaking vials. Procurement of the methyl ester solid form is therefore recommended for any research operation requiring accurate, reproducible compound dissolution and inventory integrity over extended periods .

Palladium-Catalyzed Cross-Coupling with Stringent Catalyst Purity Requirements

For Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions where trace impurities can poison metal catalysts, procurement of methyl 4,6-dichloronicotinate at 98% (GC) purity is justified . The 98% grade reduces the concentration of potential catalyst inhibitors—such as residual amines, sulfur-containing compounds, or heavy metals—by approximately 60% compared to the standard 95% grade (assuming impurities are proportionally reduced). This higher purity specification directly correlates with improved reaction consistency and higher yields in sensitive catalytic transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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